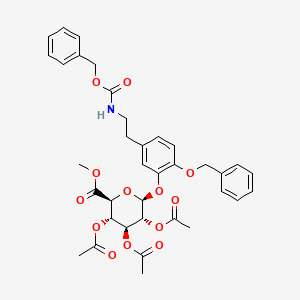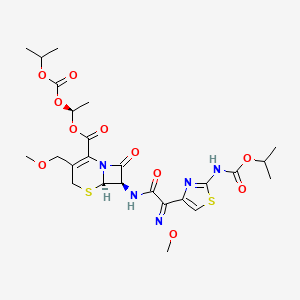
(1S)-Cefpodoxime Proxetil Isopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of bacterial infections such as respiratory tract infections, urinary tract infections, and skin infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cefpodoxime Proxetil Isopropylcarbamate involves multiple steps, starting from the core structure of Cefpodoxime Proxetil. The process typically includes the following steps:
Formation of Cefpodoxime Proxetil: This involves the esterification of Cefpodoxime with a suitable alcohol, such as isopropanol, under acidic conditions.
Carbamate Formation: The next step involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of a base like triethylamine to form the isopropylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(1S)-Cefpodoxime Proxetil Isopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of Cefpodoxime and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cefpodoxime and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Different carbamate derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-Cefpodoxime Proxetil Isopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other cephalosporin derivatives.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections and its pharmacokinetics.
Industry: Used in the development of new antibiotics and in the study of drug delivery systems.
作用機序
The mechanism of action of (1S)-Cefpodoxime Proxetil Isopropylcarbamate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which can degrade other beta-lactam antibiotics.
類似化合物との比較
Similar Compounds
Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefdinir: A third-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness
(1S)-Cefpodoxime Proxetil Isopropylcarbamate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cefpodoxime Proxetil. The isopropylcarbamate group improves its pharmacokinetic properties, making it more effective in clinical applications.
特性
分子式 |
C25H33N5O11S2 |
|---|---|
分子量 |
643.7 g/mol |
IUPAC名 |
[(1S)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13-,17+,21+/m0/s1 |
InChIキー |
BVYVVPBBTOLQNJ-KPCMWRPDSA-N |
異性体SMILES |
C[C@@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)OC(C)C)COC)OC(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


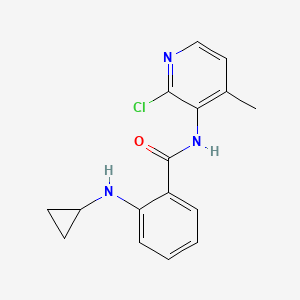
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
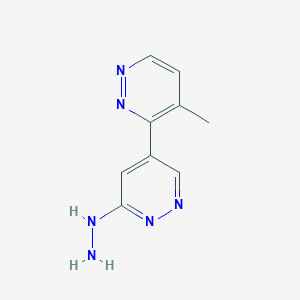
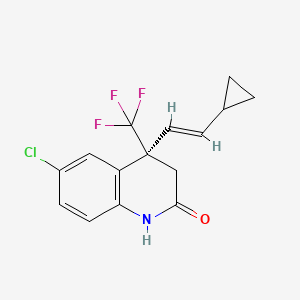
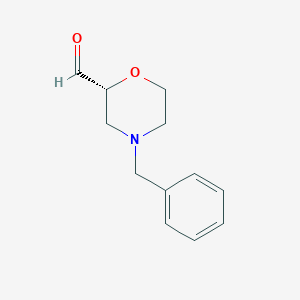
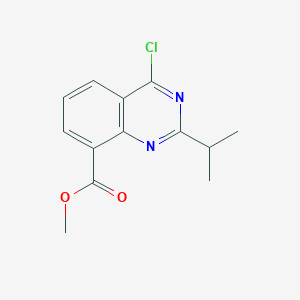
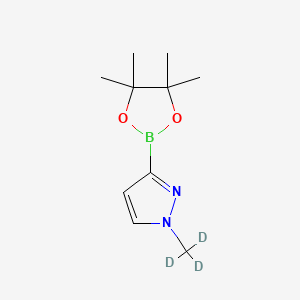
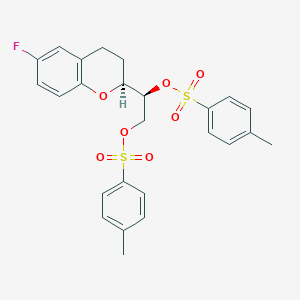

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)

![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)

